6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS2/c20-15-4-2-1-3-14(15)17-7-8-22(9-10-24-17)19(23)13-5-6-16-18(11-13)25-12-21-16/h1-6,11-12,17H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLWGPJLFOVWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2-aminothiophenol to form 2-(2-chlorophenyl)benzothiazole. This intermediate is then subjected to a series of reactions involving thiazepane ring formation and subsequent carbonylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Thiazepane Derivatives
The closest structural analog is 6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole (BI92677) . Key differences include:
- Halogen substitution : Fluorine (F) vs. Chlorine (Cl).
- Molecular weight : BI92677 has a molecular weight of 372.48 g/mol, while the chlorinated variant is estimated at ~388.9 g/mol (calculated by substituting F with Cl).
Table 1: Comparison of Halogenated Analogs
| Property | 6-[7-(2-Chlorophenyl)-...] | BI92677 (Fluoro Analog) |
|---|---|---|
| Molecular Formula | C₁₉H₁₇ClN₂OS₂ (estimated) | C₁₉H₁₇FN₂OS₂ |
| Molecular Weight (g/mol) | ~388.9 | 372.48 |
| Key Substituent | 2-Chlorophenyl | 2-Fluorophenyl |
| Potential Applications | Pharmaceuticals | Research Chemicals |
Benzothiazole Derivatives with Spiro and Amino Substituents
describes benzothiazole derivatives with dimethylamino-phenyl and hydroxyl groups in spirocyclic frameworks . Key distinctions include:
- Conformational flexibility : The thiazepane ring in the target compound may offer greater rotational freedom compared to rigid spiro structures.
- Functional groups: The dimethylamino group in ’s compounds enhances solubility, whereas the 2-chlorophenyl group in the target compound may improve membrane permeability.
- Metabolic stability : Hydroxyl groups in spiro derivatives (e.g., 8-(2-hydroxy-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) could be susceptible to glucuronidation, whereas the thiazepane’s sulfur atom might resist oxidative metabolism.
Thiadiazole and Oxadiazole-Based Materials Science Compounds
highlights thiadiazole derivatives like DTCPB and DTCTB, which incorporate electron-withdrawing carbonitrile groups and di-p-tolylamino substituents . These are used in organic electronics due to their charge-transport properties. Comparatively:
- Electronic properties : The benzothiazole-thiazepane structure may exhibit reduced electron-withdrawing capacity relative to thiadiazoles, limiting utility in optoelectronics.
- Synthetic complexity : Thiazepane synthesis (as in BI92677) likely requires multi-step cyclization, whereas thiadiazoles are often synthesized via condensation reactions.
Research Findings and Hypotheses
Materials Science Potential
- Conformational adaptability : The thiazepane ring’s flexibility could aid in designing dynamic molecular systems, though its electronic properties may limit use in rigid optoelectronic frameworks .
Biological Activity
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its therapeutic implications.
Structural Overview
The molecular structure of this compound can be represented by the following chemical formula:
This structure features a benzothiazole moiety fused with a thiazepane ring, which is known for its diverse biological properties. The presence of the 2-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the 2-chlorophenyl group and carbonyl functionalities is performed using various electrophilic substitution reactions.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of benzothiazole derivatives, including compounds similar to this compound. For instance:
- Cell Proliferation Inhibition : Compounds within this class have shown significant inhibition of cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using MTT assays .
- Apoptosis Induction : Flow cytometry analyses indicate that these compounds can promote apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and induction of programmed cell death .
Anti-inflammatory Effects
In addition to anticancer activity, benzothiazole derivatives have been noted for their anti-inflammatory properties:
- Cytokine Modulation : Studies have reported that these compounds can decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This suggests a dual-action mechanism where they not only inhibit tumor growth but also modulate inflammatory responses that can exacerbate cancer progression.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the AKT and ERK pathways .
- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors involved in cell signaling, leading to altered cellular responses that favor apoptosis over survival.
Case Studies
A comprehensive review highlighted several case studies involving related benzothiazole compounds:
These findings underscore the potential therapeutic applications of benzothiazole derivatives in oncology and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
